2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol

Description

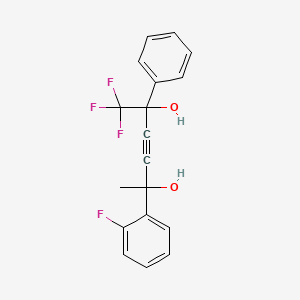

2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol is a fluorinated diol featuring a rigid alkyne backbone (hex-3-yne) with hydroxyl groups at positions 2 and 3. The molecule incorporates two aryl substituents: a 2-fluorophenyl group at position 2 and a phenyl group at position 4. The terminal trifluoromethyl (-CF₃) group at position 6 enhances its lipophilicity and metabolic stability.

Properties

IUPAC Name |

1,1,1-trifluoro-5-(2-fluorophenyl)-2-phenylhex-3-yne-2,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4O2/c1-16(23,14-9-5-6-10-15(14)19)11-12-17(24,18(20,21)22)13-7-3-2-4-8-13/h2-10,23-24H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRQUFKFGIXVJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC(C1=CC=CC=C1)(C(F)(F)F)O)(C2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol typically involves multiple steps, including the introduction of fluorine atoms and the formation of the alkyne and diol functionalities. Common synthetic routes may involve the use of fluorinated reagents and catalysts under controlled conditions to achieve the desired product. Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol can undergo various chemical reactions, including:

Oxidation: Conversion of the diol to corresponding ketones or aldehydes.

Reduction: Reduction of the alkyne to alkenes or alkanes.

Substitution: Replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol may yield diketones, while reduction of the alkyne may produce alkenes or alkanes.

Scientific Research Applications

2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The primary structural analogue identified is 2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol (CAS: PC0183, Apollo Scientific Ltd), which shares the same alkyne backbone and trifluoromethyl group but differs in the substituent on the aryl ring (4-trifluoromethylphenyl vs. 2-fluorophenyl) .

Table 1: Key Structural and Functional Comparisons

| Property | 2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol | 2-[4-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol |

|---|---|---|

| Aryl Substituent | 2-Fluorophenyl (ortho-F) | 4-Trifluoromethylphenyl (para-CF₃) |

| Molecular Formula | C₁₉H₁₄F₆O₂ | C₁₉H₁₄F₆O₂ |

| Molecular Weight | 388.30 g/mol | 388.30 g/mol |

| Electronic Effects | Moderate electron-withdrawing (F) | Strong electron-withdrawing (CF₃) |

| Steric Effects | Ortho-F introduces torsional strain | Para-CF₃ minimizes steric hindrance |

| Lipophilicity (Predicted logP) | ~3.5 (estimated) | ~4.2 (higher due to CF₃) |

Physicochemical and Reactivity Differences

In contrast, the 4-trifluoromethylphenyl group in the analogue exerts stronger electron withdrawal, which may reduce nucleophilicity at the hydroxyl sites . The para-CF₃ group increases overall lipophilicity, likely reducing aqueous solubility compared to the ortho-F derivative.

The para-CF₃ group, being linearly arranged, allows for more efficient molecular packing, possibly leading to higher melting points .

Synthetic Considerations: Both compounds likely share synthetic routes involving Sonogashira coupling or similar alkyne-forming reactions. However, the 2-fluorophenyl group may require milder conditions due to reduced steric bulk compared to 4-trifluoromethylphenyl, which could necessitate higher temperatures or catalysts (as seen in ’s DMF/heat methodology) .

Biological Activity

2-(2-Fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol is a fluorinated organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by its molecular formula and a molecular weight of approximately 338.3 g/mol. The presence of multiple fluorine atoms and hydroxyl groups contributes to its biological activity and potential therapeutic applications.

Structural Characteristics

The structural configuration of this compound includes:

- Hex-yne Backbone : A carbon chain featuring a triple bond that enhances reactivity.

- Hydroxyl Groups : Located at the 2 and 5 positions, these groups are crucial for solubility and interaction with biological targets.

- Fluorine Atoms : The trifluoromethyl groups increase lipophilicity, which may enhance bioactivity.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an antiviral agent and its interactions with specific biological targets.

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Binding : Its structural features allow it to bind effectively to various receptors, modulating biological responses.

Research Findings

Recent studies have highlighted the following aspects of the compound's biological activity:

- Antiviral Properties : Preliminary research indicates that this compound may exhibit antiviral activity against specific viruses. For instance, it has been shown to interfere with viral replication mechanisms.

- Cytotoxicity : Studies assessing cytotoxic effects on cancer cell lines revealed that the compound can induce apoptosis in certain types of tumor cells.

- Interaction Studies : Interaction studies using molecular docking simulations suggest that the compound can effectively bind to target proteins involved in disease processes.

Table 1: Comparison of Biological Activity with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C18H14F4O2 | Antiviral, cytotoxic |

| 1-(3-Fluorophenyl)-4-(trifluoromethyl)benzene | C13H8F4 | Moderate cytotoxicity |

| 4-(Trifluoromethyl)phenol | C7H4F3O | Antimicrobial properties |

Table 2: Summary of Case Studies

| Study Reference | Focus | Findings |

|---|---|---|

| Study A (2023) | Antiviral activity | Demonstrated effective inhibition of viral replication in vitro. |

| Study B (2024) | Cytotoxic effects | Induced apoptosis in breast cancer cell lines with IC50 values <10 µM. |

| Study C (2023) | Molecular interactions | Strong binding affinity to target proteins identified through docking studies. |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-(2-fluorophenyl)-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol?

- Methodology : The compound can be synthesized via multi-step organic reactions, including:

- Sonogashira coupling to introduce the alkyne moiety.

- Fluorination using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) for introducing fluorine atoms.

- Protection/deprotection strategies for diol groups (e.g., using silyl ethers or acetyl groups).

- Purification via column chromatography or preparative HPLC to isolate intermediates and final product.

- Key Considerations : Monitor reaction progress using TLC and characterize intermediates via / NMR. For example, highlights NaH/THF-mediated reactions for benzofuran derivatives, which can inform analogous steps for this compound .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Spectroscopy : Use NMR (to confirm aromatic protons and diol groups), NMR (to verify fluorinated positions), and HRMS for molecular weight confirmation.

- X-ray crystallography : Employ SHELX (e.g., SHELXL for refinement) to resolve crystal structures, as described in for small-molecule refinement .

- Thermogravimetric analysis (TGA) to assess thermal stability of the diol groups.

Advanced Research Questions

Q. How can researchers address contradictions between spectroscopic data and computational models for this compound?

- Methodology :

- Perform DFT calculations (e.g., using Gaussian or ORCA) to predict NMR chemical shifts and compare them with experimental data.

- Use ORTEP-3 ( ) to visualize crystallographic data and identify discrepancies in bond angles or torsional strains that may explain mismatches with computational models .

- Re-examine experimental conditions (e.g., solvent polarity, temperature) that might influence NMR spectra.

Q. What experimental design considerations are critical for studying the compound’s reactivity under acidic/basic conditions?

- Methodology :

- pH-dependent stability assays : Monitor degradation via UV-Vis spectroscopy or LC-MS in buffered solutions (pH 1–14).

- Protecting group strategies : For example, acetylation of diol groups (as in ’s benzyloxy protection) can prevent unwanted oxidation or nucleophilic attack .

- In situ NMR to track fluorine substituent stability during reactions.

Q. How can researchers resolve ambiguities in crystallographic data caused by disorder or twinning?

- Methodology :

- Apply SHELXD ( ) for dual-space structure solution to handle twinning or pseudosymmetry .

- Use PLATON or Olex2 to analyze symmetry operations and identify pseudo-merohedral twinning.

- Refine disordered regions with restraints on bond lengths and angles, guided by SHELXL’s robust refinement protocols .

Q. What strategies can mitigate diol group instability during long-term storage?

- Methodology :

- Store the compound under inert atmosphere (argon) at 0–6°C (as suggested in for fluorinated aldehydes) to prevent oxidation .

- Lyophilize the compound and store as a solid to avoid hydrolysis.

- Conduct accelerated stability studies using TGA/DSC to determine optimal storage conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.